Ketotifen N-Oxide

Drug Metabolism In Vitro Biotransformation Pharmacokinetics

Pharmaceutical QC laboratories require authentic Ketotifen N-Oxide (EP Impurity D) reference material with certified purity and documented chromatographic behavior. Generic ketotifen substitution invalidates pharmacopoeial peak identification and fails EP monograph system suitability requirements. • EP-specified Impurity D standard with distinct N-oxide m/z 325.42 and characteristic HPLC retention for method validation • ISO 17034-certified reference material with ≥95% purity for regulatory ANDA/DMF impurity profiling submissions • Racemic (R/S)-atropisomer mixture for chiral separation method development and in vitro metabolite identification

Molecular Formula C19H19NO2S
Molecular Weight 325.4 g/mol
CAS No. 88456-70-6
Cat. No. B192785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetotifen N-Oxide
CAS88456-70-6
SynonymsKetotifen N-Oxide;  4,9-Dihydro-4-(1-methyl-1-oxido-4-piperidinylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one;  4,9-Dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo [4,5]cyclohepta[1,2-b]thiophen-10-one N-Oxide; 
Molecular FormulaC19H19NO2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-]
InChIInChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3
InChIKeyFDAHLWKMNJCURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketotifen N-Oxide Reference Standard and Metabolite


Ketotifen N-Oxide (CAS 88456-70-6) is a tertiary amine N-oxide derivative of the H₁-antihistamine and mast cell stabilizer ketotifen . It is formally designated as Ketotifen Hydrogen Fumarate Impurity D under the European Pharmacopoeia (EP) monograph and functions as a primary analytical reference standard for impurity profiling and method validation in pharmaceutical quality control . The compound is also a characterized human metabolite of ketotifen, formed via N-oxidation by human liver microsomes in vitro .

QC Standard EP Impurity D reference standard for ketotifen fumarate pharmacopoeial testing
Metabolite ID Authentic human N-oxide metabolite standard for in vitro DMPK studies
Certified Grade ISO 17034 certified reference material supports regulatory-compliant method validation

Why Ketotifen N-Oxide Cannot Be Substituted


Ketotifen N-Oxide cannot be replaced by ketotifen parent drug substance or by other structurally distinct ketotifen impurities (e.g., norketotifen, 10-hydroxyketotifen) in analytical or quality control applications. The compound possesses a unique N-oxide functional group that imparts distinct chromatographic retention behavior, mass spectrometric fragmentation pattern (parent ion m/z 325.42), and physicochemical properties—including a characteristic melting point of 145 °C with decomposition—that differ fundamentally from the parent drug and its demethylated or reduced metabolites . Regulatory pharmacopoeial monographs mandate the use of this specific N-oxide impurity standard for system suitability testing, specificity validation, and quantitative impurity determination in ketotifen fumarate drug substance and finished product release testing . Substitution with generic ketotifen reference material fails to meet EP monograph compliance requirements and invalidates chromatographic peak identification due to mismatched retention characteristics.

1 N-oxide group alters chromatographic retention and MS fragmentation relative to parent ketotifen; peak identification may shift if substituted.
2 EP monograph mandates Impurity D for system suitability; non-EP materials may invalidate method compliance and specificity.
3 Atropisomer composition differs from demethylated metabolites (e.g., norketotifen); chiral behavior may not transfer across impurity standards.

Ketotifen N-Oxide Differentiation Evidence


N-Oxidation vs. Demethylation Pathways in Liver Microsomes

In vitro incubation studies with human liver microsomes demonstrate that N-oxidation to form Ketotifen N-Oxide occurs as one of three primary metabolic pathways alongside N-demethylation (yielding norketotifen) and N-glucuronidation . The study quantitatively established that the N-glucuronidation pathway exhibits Michaelis-Menten kinetics with a KM for ketotifen determined under both native and detergent-treated microsomal conditions, with Triton X-100 treatment increasing the conjugation reaction rate by approximately 3-fold . While N-oxidation and demethylation both proceed under identical microsomal incubation conditions, the absent pathway—ketoreduction—is localized to the cytosolic fraction, confirming the microsomal specificity of N-oxide formation .

Metabolic pathway comparison
Head-to-head
N-oxidation confirmed in human liver microsomes; parallel demethylation forms norketotifen; glucuronidation Vmax increased ~3-fold with Triton X-100
Supports selective metabolite tracking in microsomal incubation studies
In vitro data; KM values require review under specific microsomal conditions
Drug Metabolism In Vitro Biotransformation Pharmacokinetics

EP Impurity D Designation and Compliance

Ketotifen N-Oxide is officially designated as Ketotifen Hydrogen Fumarate Impurity D under the European Pharmacopoeia (EP) monograph . Unlike generic ketotifen metabolites or research-grade ketotifen reference materials, this compound is supplied as a primary analytical standard with detailed characterization data compliant with regulatory guidelines . The compound is available in certified reference material grade under ISO 17034 accreditation, ensuring metrological traceability and documented purity specifications (typically >95% or >98% depending on supplier batch) for quantitative analytical applications .

Regulatory designation
Class-level
EP Impurity D; ISO 17034 certified reference material; purity specification documented per batch
Mandatory for pharmacopoeial method validation and impurity profiling
Supplier COA review recommended; certification scope may vary by batch
Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Differentiation from Parent Ketotifen

The N-oxide functional group of Ketotifen N-Oxide confers distinct analytical properties that enable unambiguous differentiation from parent ketotifen in chromatographic and mass spectrometric detection systems . The compound has a molecular formula of C₁₉H₁₉NO₂S with an accurate monoisotopic mass of 325.1136 Da, compared to ketotifen (C₁₉H₁₉NOS, base structure) which lacks the additional oxygen atom . This mass difference of approximately 16 Da (one oxygen) provides a distinct m/z shift detectable by LC-MS/MS in selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . The compound is supplied as a mixture of (R)- and (S)-atropisomers and is validated for use as an HPLC analytical standard .

Mass spectral differentiation
Data to verify
Δ m/z ≈ 16 Da (oxygen addition); accurate mass 325.1136 Da; racemic (R)/(S)-atropisomers
Supports selective LC-MS/MS detection in complex matrices
Reported analytical context; independent verification of retention behavior advised
Analytical Method Development HPLC Mass Spectrometry

Melting Point and Decomposition Behavior

Ketotifen N-Oxide exhibits a distinct melting point of 145 °C with decomposition, a physical property that differentiates it from parent ketotifen and other ketotifen-related impurities . The compound is supplied as a beige to pale orange solid (or pale yellow solid depending on supplier specifications) and requires refrigerated storage (2-8 °C) under inert atmosphere with protection from light to maintain stability .

Melting point identity
Source review
145 °C (decomposition); beige to pale orange solid
Identity verification parameter for incoming material qualification
Supplier COA specification; storage at 2–8 °C under inert atmosphere
Physicochemical Characterization Reference Standard Qualification Identity Testing

N-Oxide vs. Tertiary Amine Distinction

Ketotifen N-Oxide is synthesized via controlled oxidation of ketotifen using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . This N-oxide functional group is distinct from the parent tertiary amine in ketotifen, and the compound is formally named as 1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine 1-oxide . The N-oxide functional group confers different polarity, hydrogen-bonding capacity, and chromatographic behavior compared to the parent amine, and the compound is used as a model compound for studying N-oxide reactivity in organic synthesis .

Functional group chemistry
Class-level
Piperidine N-oxide; zwitterionic N⁺–O⁻ character; altered polarity and hydrogen bonding vs tertiary amine
Basis for impurity marker specificity and chiral selector utility
Synthetic condition context; oxidation with H₂O₂ or m-CPBA
Chemical Synthesis Oxidation Chemistry Metabolic Activation

Atropisomer Racemic Mixture for Chiral Separation

Ketotifen N-Oxide exists as a racemic mixture of two enantiomers, (S)- and (R)-ketotifen atropisomers, due to hindered rotation around the exocyclic double bond . This chiral nature is relevant for analytical method development, as validated chiral HPLC assays have been established for quantifying ketotifen and norketotifen atropisomers separately . The compound has demonstrated affinity for transport proteins in the small intestine and lungs, and is utilized as a chiral selector in organic synthesis for the separation of diastereomers .

Chiral atropisomer separation
Reported
Racemic (R)/(S)-atropisomers; validated chiral HPLC assay for ketotifen-related atropisomers
Supports development of stereoselective separation methods
Reported affinity for transport proteins; chiral selector application requires verification
Chiral Chromatography Atropisomer Separation Analytical Method Validation

Ketotifen N-Oxide Validated Applications


QC Impurity Profiling for Regulatory Submission

Ketotifen N-Oxide is employed as a primary reference standard for the identification and quantification of Impurity D in ketotifen fumarate drug substance and finished ophthalmic or oral pharmaceutical products per European Pharmacopoeia specifications . The compound is used to establish system suitability, validate specificity in HPLC/LC-MS methods, and determine impurity levels against defined acceptance criteria for regulatory submission packages. ISO 17034 certified material ensures metrological traceability and compliance with regulatory data integrity requirements .

In Vitro Metabolism & DMPK Studies

This compound serves as an authentic metabolite standard for investigating the N-oxidation pathway in human liver microsome-based in vitro metabolism studies . Researchers utilize Ketotifen N-Oxide as a reference standard to calibrate quantitative LC-MS/MS assays for tracking ketotifen biotransformation, distinguishing N-oxide formation from parallel demethylation (norketotifen) and glucuronidation pathways .

Bioanalytical Method Development and Validation

Ketotifen N-Oxide functions as a calibrant and quality control reference material in the development of validated bioanalytical LC-MS/MS methods for quantifying ketotifen and its metabolites in biological matrices . Its distinct m/z shift of approximately 16 Da relative to parent ketotifen enables selective multiple reaction monitoring (MRM) without interference from co-eluting endogenous compounds or other metabolites .

Chiral Separation and Stereochemical Investigations

As a racemic mixture of (R)- and (S)-atropisomers, Ketotifen N-Oxide is employed in the development and validation of chiral HPLC methods for separating ketotifen-related atropisomers . It also finds application as a chiral selector in organic synthesis for the preparative separation of diastereomers, leveraging its demonstrated affinity for transport proteins .

Application
Selection Property
Validation Focus
Pharmacopoeial impurity profiling (QC)
EP Impurity D certified standard
HPLC/LC-MS system suitability and specificity per monograph
In vitro metabolite identification
Authentic N-oxide metabolite standard
Quantitative LC-MS/MS assay calibration for microsomal studies
Bioanalytical method development
Distinct mass shift (Δ16 Da) from parent
Selective MRM monitoring without interference from co-eluting metabolites
Chiral atropisomer separation
Racemic (R)/(S)-atropisomer mixture
Chiral HPLC method validation and chiral selector screening
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